An In-Depth Technical Guide to (5-Oxocyclopent-1-en-1-yl)boronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (5-Oxocyclopent-1-en-1-yl)boronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Oxocyclopent-1-en-1-yl)boronic acid is a bifunctional molecule that holds significant promise as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure marries the reactivity of a vinylboronic acid with the electrophilic nature of a cyclopentenone, opening avenues for diverse chemical transformations. This guide provides a comprehensive technical overview of its core chemical properties, outlines a robust synthetic protocol, explores its reactivity profile with a focus on the Suzuki-Miyaura coupling, and discusses its potential applications in drug discovery. The information presented herein is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Introduction: The Strategic Value of a Bifunctional Building Block
The field of drug discovery is in constant pursuit of novel molecular scaffolds that can access new chemical space and provide unique vectors for biological interactions. Boronic acids have emerged as privileged structures in this context, primarily due to their remarkable utility in carbon-carbon bond formation via the Suzuki-Miyaura coupling and their ability to form reversible covalent bonds with biological nucleophiles.[1][2] The incorporation of a boronic acid moiety into a molecule can significantly enhance its pharmacological properties, including potency and pharmacokinetic profile.[3][4]
(5-Oxocyclopent-1-en-1-yl)boronic acid introduces an additional layer of synthetic utility by incorporating a reactive cyclopentenone ring system. This Michael acceptor provides a handle for conjugate addition reactions, allowing for the introduction of a wide range of substituents. The strategic placement of the boronic acid on the double bond of the enone system makes it a valuable synthon for the construction of complex molecular architectures. This guide will delve into the essential chemical characteristics of this compound, providing a roadmap for its synthesis and application.
Core Chemical and Physical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₅H₇BO₃ | [2] |
| Molecular Weight | 125.92 g/mol | [2] |
| IUPAC Name | (5-oxocyclopenten-1-yl)boronic acid | [2] |
| CAS Number | 871329-71-4 | [2] |
| Appearance | Expected to be a white to off-white solid | General knowledge of boronic acids |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Low solubility in nonpolar solvents like hexanes. Solubility in water is expected to be pH-dependent.[6] | General knowledge of boronic acids |
| pKa | The pKa of the boronic acid moiety is anticipated to be in the range of 8-10, typical for many boronic acids. The presence of the electron-withdrawing ketone may slightly lower this value.[7] | General knowledge of boronic acid chemistry |
| Stability | As with many boronic acids, it is susceptible to dehydration to form a cyclic anhydride (boroxine). It should be stored in a cool, dry place. Alkenylboronic acids can also be prone to oxidation and protodeboronation under certain conditions.[8] | General knowledge of boronic acid stability |
Synthesis of (5-Oxocyclopent-1-en-1-yl)boronic Acid: A Proposed Protocol
A common and effective method for the synthesis of vinylboronic acids is the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron reagent, followed by hydrolysis.[9] The following protocol is a proposed synthetic route for (5-Oxocyclopent-1-en-1-yl)boronic acid, based on established methodologies.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-(5-Oxocyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reaction Setup: To a dry, argon-flushed round-bottom flask, add 3-iodo-2-cyclopenten-1-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired boronate ester.
Step 2: Hydrolysis to (5-Oxocyclopent-1-en-1-yl)boronic Acid
-
Reaction Setup: Dissolve the purified boronate ester from Step 1 in a mixture of THF and water.
-
Hydrolysis: Add an aqueous solution of a mild acid, such as HCl (1N), and stir the mixture at room temperature for 2-4 hours.[10]
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or precipitation.
Causality Behind Experimental Choices:
-
Palladium Catalyst: PdCl₂(dppf) is a robust and commonly used catalyst for Miyaura borylation reactions, known for its efficiency and functional group tolerance.
-
Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing significant side reactions.
-
Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this type of cross-coupling reaction due to its ability to dissolve the reactants and its relatively high boiling point.
-
Hydrolysis: Mild acidic conditions are used for the hydrolysis of the pinacol ester to prevent degradation of the desired boronic acid.
Figure 1: Proposed two-step synthesis of (5-Oxocyclopent-1-en-1-yl)boronic acid.
Reactivity Profile: A Gateway to Molecular Diversity
The reactivity of (5-Oxocyclopent-1-en-1-yl)boronic acid is dominated by two key functional groups: the vinylboronic acid and the enone system.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The vinylboronic acid moiety is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][11] This reaction allows for the formation of a new carbon-carbon bond at the C1 position of the cyclopentenone ring, providing access to a wide array of substituted cyclopentenones.
General Suzuki-Miyaura Coupling Protocol:
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Reaction Setup: In a reaction vessel, combine (5-Oxocyclopent-1-en-1-yl)boronic acid (1.0 eq), the desired aryl or vinyl halide/triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent System: Add a suitable solvent mixture, such as toluene/ethanol/water or dioxane/water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature appropriate for the specific catalyst and substrates (typically 80-100 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Purify the product by column chromatography.
Figure 2: General scheme of the Suzuki-Miyaura coupling reaction.
Michael Addition: Functionalizing the Cyclopentenone Ring
The enone system of (5-Oxocyclopent-1-en-1-yl)boronic acid is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. This allows for the introduction of functionality at the C4 position of the cyclopentenone ring.
Common nucleophiles for Michael addition include:
-
Organocuprates (Gilman reagents)
-
Enolates
-
Amines
-
Thiols
The ability to perform both Suzuki-Miyaura coupling and Michael addition, potentially in a sequential manner, makes this building block a powerful tool for the rapid construction of complex and diverse molecular libraries.
Applications in Drug Discovery and Beyond
The unique structural features of (5-Oxocyclopent-1-en-1-yl)boronic acid make it an attractive starting material for the synthesis of biologically active molecules.
-
Prostaglandin Analogs: The cyclopentenone core is a key structural motif in prostaglandins and their analogs, which are an important class of therapeutic agents with a wide range of biological activities.
-
Enzyme Inhibitors: The boronic acid moiety can act as a warhead to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[12] The cyclopentenone scaffold can be elaborated to provide specificity for the target enzyme.
-
Molecular Probes: The dual reactivity of this compound allows for the straightforward synthesis of molecular probes. For example, a fluorescent tag could be introduced via Suzuki-Miyaura coupling, while a reactive group for bioconjugation could be installed via Michael addition.
-
Materials Science: The ability of boronic acids to interact with diols can be exploited in the development of sensors and responsive materials.[13] The cyclopentenone moiety can be used for polymerization or surface modification.
Conclusion
(5-Oxocyclopent-1-en-1-yl)boronic acid is a promising, albeit currently under-explored, building block with significant potential in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. This guide has provided a theoretical framework for its properties, a practical protocol for its synthesis, and an overview of its potential reactivity and applications. It is our hope that this information will stimulate further research and unlock the full synthetic potential of this versatile compound.
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